
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group attached to a naphthyl ring and a methylsulfonyl group attached to a propanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthylamine.
Sulfonylation: The naphthylamine is reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.
Amidation: The resulting intermediate is then subjected to amidation with propanoic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-2-naphthyl)-N-(methylsulfonyl)propanamide.
Reduction: Formation of 2-(6-Methoxy-2-naphthyl)-N-(methylthio)propanamide.
Substitution: Formation of various substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.
2-(6-Methoxy-2-naphthyl)acetic acid: Another compound with similar structural features and biological activities.
Uniqueness
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C15H17NO4S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-(6-methoxynaphthalen-2-yl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C15H17NO4S/c1-10(15(17)16-21(3,18)19)11-4-5-13-9-14(20-2)7-6-12(13)8-11/h4-10H,1-3H3,(H,16,17) |
InChI-Schlüssel |
HFZLMDUPSMGSOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


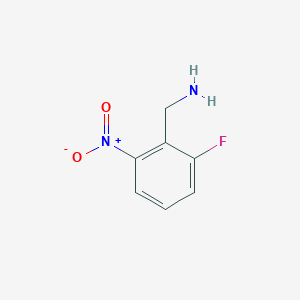
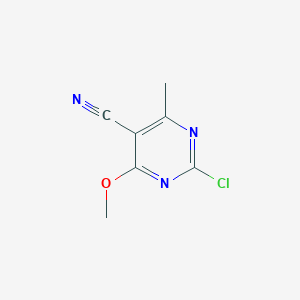
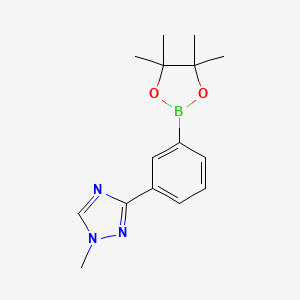
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
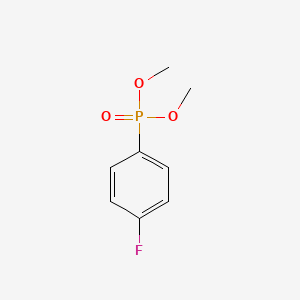
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
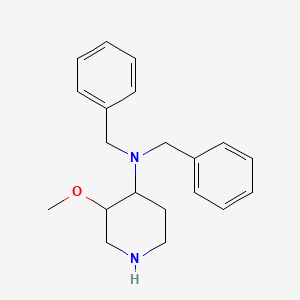
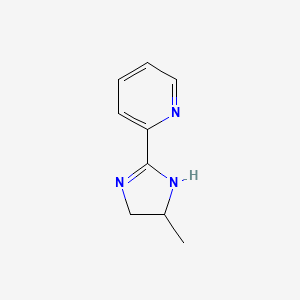
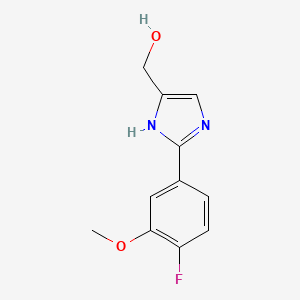
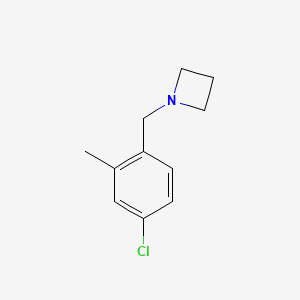
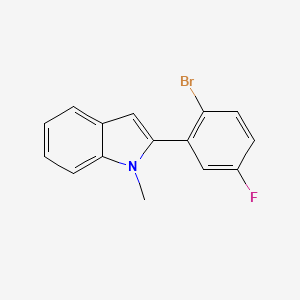
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
